2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid
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Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is an organic compound with the molecular formula C11H15BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of phenylboronic acid with a halogenated tetrahydro-2H-pyran-4-yl compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in drug delivery systems, where the compound can form stable complexes with biomolecules and release the active drug in a controlled manner . The boronic acid group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the tetrahydro-2H-pyran-4-yl group, making it less versatile in certain reactions.
Tetrahydro-2H-pyran-4-ylboronic acid: Contains the tetrahydro-2H-pyran-4-yl group but lacks the phenyl group, limiting its reactivity in cross-coupling reactions.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is unique due to the presence of both the phenyl and tetrahydro-2H-pyran-4-yl groups, which confer enhanced reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and a promising candidate for various scientific applications .
Properties
IUPAC Name |
[2-(oxan-4-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,13-14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFFSZOKFPGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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